molecular formula C11H12ClNOS B8437250 4-(3-Chloropropyl)-4H-benzo[1,4]thiazin-3-one

4-(3-Chloropropyl)-4H-benzo[1,4]thiazin-3-one

Cat. No. B8437250
M. Wt: 241.74 g/mol
InChI Key: PMVAKDPFCOFYLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Chloropropyl)-4H-benzo[1,4]thiazin-3-one is a useful research compound. Its molecular formula is C11H12ClNOS and its molecular weight is 241.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-Chloropropyl)-4H-benzo[1,4]thiazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Chloropropyl)-4H-benzo[1,4]thiazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H12ClNOS

Molecular Weight

241.74 g/mol

IUPAC Name

4-(3-chloropropyl)-1,4-benzothiazin-3-one

InChI

InChI=1S/C11H12ClNOS/c12-6-3-7-13-9-4-1-2-5-10(9)15-8-11(13)14/h1-2,4-5H,3,6-8H2

InChI Key

PMVAKDPFCOFYLI-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C2=CC=CC=C2S1)CCCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2H-1,4-benzothiazine-3(4H)-one (1.0 g, 6.05 mmol) and Cs2CO3 (2.96 g, 9.08 mmol) were dissolved in dry acetonitrile (20 mL) under nitrogen atmosphere and stirred at rt for 30 min. 3-chloro-1-iodopropane (1.37 g, 6.66 mmol) dissolved in acetonitrile (4 mL) was added via a syringe. The reaction mixture was stirred at rt for 18 hours and concentrated in vacuo. Water (150 mL) was added and the reaction mixture was extracted with ethyl acetate (3×150 mL). The combined organic phases were dried (MgSO4) and concentrated in vacou to give 1.45 g of crude. The crude product was subjected to CC[eluent:Heptane:EtOAC(4:1)] to give the pure title compound as a slightly yellow oil. Yield 1.37 g, 90.2%. Rf=0.24 [Heptane:EtOAC(4:1)], 1H NMR (CDCl3): δ 2.14 (m, 2H), 3.38 (s, 2H), 3.36 (t, 2H), 4.17 (t, 2H), 7.03 (t, 1H), 7.18 (d, 1H), 7.26 (t, 1H), 7.37 (d, 1H). 13C NMR (CDCl3): δ 30.61, 31.81, 42.48, 42.66, 117.87, 123.78, 124.29, 127.52, 127.52, 128.78, 139.40, 165.51
Quantity
1 g
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reactant
Reaction Step One
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2.96 g
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reactant
Reaction Step One
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20 mL
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solvent
Reaction Step One
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1.37 g
Type
reactant
Reaction Step Two
Quantity
4 mL
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solvent
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Four

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